

Key Spectral Characteristics of 1-Methoxy-3,5-dimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylanisole

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This technical guide provides an in-depth analysis of the key spectral characteristics of 1-methoxy-3,5-dimethylbenzene, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its signature features in ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for straightforward comparison and reference. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for 1-methoxy-3,5-dimethylbenzene is $\text{C}_9\text{H}_{12}\text{O}$, with a molecular weight of 136.19 g/mol [\[1\]](#) The spectral data presented below provides a comprehensive fingerprint for the identification and characterization of this compound.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.62	s	1H	Ar-H (H4)
6.54	s	2H	Ar-H (H2, H6)
3.77	s	3H	OCH_3
2.28	s	6H	Ar- CH_3

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
159.9	C1 (C-O)
139.0	C3, C5 (C-CH ₃)
114.3	C4
108.9	C2, C6
55.1	OCH ₃
21.6	Ar-CH ₃

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Strong	C-H stretch (aromatic and aliphatic)
1610, 1590, 1470	Medium-Strong	C=C stretch (aromatic ring)
1295, 1205	Strong	C-O-C stretch (asymmetric and symmetric)
1155	Strong	C-O stretch (ether)
830	Strong	C-H bend (aromatic, out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
136	100	[M] ⁺ (Molecular Ion)
121	80	[M-CH ₃] ⁺
106	20	[M-CH ₂ O] ⁺
91	60	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 1-methoxy-3,5-dimethylbenzene.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the solution is clear and free of any particulate matter.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher corresponding ^{13}C frequency.
- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).
- Referencing: Deuterated solvent signal (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

- Place a small drop of neat 1-methoxy-3,5-dimethylbenzene onto a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
- Ensure there are no air bubbles in the film.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

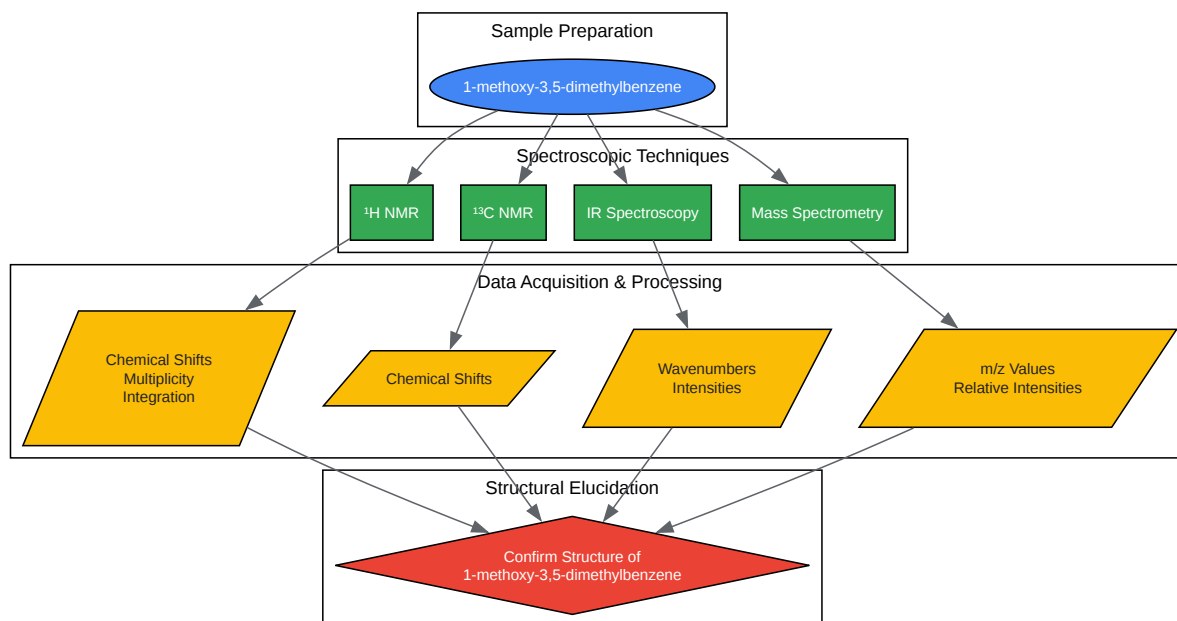
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.
- Data Acquisition: Scan mode to detect all ions within the specified mass range.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1-methoxy-3,5-dimethylbenzene.



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Caption: Workflow for the spectral characterization of 1-methoxy-3,5-dimethylbenzene.

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References

- 1. 3,5-Dimethylanisole | C₉H₁₂O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]

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